萘甲唑啉

描述

科学研究应用

萘甲唑啉在科学研究中具有广泛的应用,包括:

作用机制

萘甲唑啉通过刺激小动脉的α-肾上腺素受体起作用,导致施用部位的血管收缩和充血减少 . 它引起交感神经释放去甲肾上腺素,去甲肾上腺素与α-肾上腺素受体结合并诱导血管收缩 . 这种机制有助于减少粘膜应用时的肿胀、发红和不适 .

类似化合物:

四氢唑啉: 另一种咪唑啉衍生物,用作眼药水和鼻腔喷雾剂中的血管收缩剂.

苯肾上腺素: 一种α-肾上腺素受体激动剂,用作鼻腔减充血剂和血管收缩剂.

羟甲唑啉: 一种长效血管收缩剂,用于鼻腔喷雾剂缓解充血.

萘甲唑啉的独特性: 萘甲唑啉由于其快速起效和在眼用制剂和鼻用制剂中的双重用途而独一无二。 它特别有效地减少眼睛发红和瘙痒,以及鼻塞,使其成为医疗应用中的一种多功能化合物 .

生化分析

Biochemical Properties

Naphazoline functions by stimulating alpha adrenergic receptors in arterioles leading to decreased congestion at the site of administration . It causes the release of norepinephrine in sympathetic nerves . Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction .

Cellular Effects

Naphazoline provides temporary relief from tissue congestion. The mechanism by which naphazoline acts is adrenergic receptor activation . All ocular vasoconstrictors available today, including naphazoline, act as adrenergic receptor agonists . In high doses or when ingested, naphazoline can lead to central nervous system depression (which can progress to coma and death), hypothermia, bradycardia, and death .

Molecular Mechanism

Naphazoline is a vasoconstrictor that functions by stimulating alpha adrenergic receptors in arterioles leading to decreased congestion at the site of administration . Naphazoline causes the release of norepinephrine in sympathetic nerves . Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction .

Temporal Effects in Laboratory Settings

Naphazoline is a rapid-acting imidazoline sympathomimetic vasoconstrictor . It acts to decrease congestion and is found in many over-the-counter (OTC) eye drops and nasal preparations . The effects on α-receptors from systemically absorbed naphazoline may persist for up to 7 hours after a single dose .

Dosage Effects in Animal Models

In animal models, signs of intoxication with naphazoline may include vomiting, bradycardia, cardiac arrhythmias, poor capillary refill time, hypotension or hypertension, panting, increased upper respiratory sounds, depression, weakness, collapse, nervousness, hyperactivity, or shaking . These signs usually appear within 30 minutes to 4 hours after exposure .

Metabolic Pathways

Metabolism data for naphazoline are scarce. Imidazoline compounds undergo some hepatic metabolism but a large fraction of the dose may be excreted unchanged in the urine .

Subcellular Localization

Given its role as a vasoconstrictor, it is likely that naphazoline primarily acts at the cell surface, where it interacts with alpha adrenergic receptors on arterioles to exert its effects .

准备方法

合成路线和反应条件: 萘甲唑啉盐酸盐可以使用α-萘乙酸、乙二胺和丙酮作为原料合成。 该过程包括缩合、环化和成盐 . 反应条件温和,该过程避免了大量的副反应,从而导致产品的高收率和纯度 .

工业生产方法: 在工业生产中,萘甲唑啉盐酸盐通过将α-萘乙酸添加到反应釜中制备,然后加入乙二胺和丙酮。然后将混合物加热回流。 反应结束后,通过成盐和重结晶工艺纯化产品 .

化学反应分析

反应类型: 萘甲唑啉会发生多种化学反应,包括亲核取代、氧化和还原。

常见试剂和条件:

亲核取代: 萘甲唑啉在碱性介质中与1,2-萘醌-4-磺酸钠盐在80℃下反应形成橙红色产品.

氧化和还原: 关于萘甲唑啉的氧化和还原反应的具体细节记载较少,但已知它在受控条件下与各种试剂相互作用。

相似化合物的比较

Tetrahydrozoline: Another imidazoline derivative used as a vasoconstrictor in eye drops and nasal sprays.

Phenylephrine: An alpha-adrenergic receptor agonist used as a decongestant and vasoconstrictor.

Oxymetazoline: A long-acting vasoconstrictor used in nasal sprays for congestion relief.

Uniqueness of Naphazoline: Naphazoline is unique due to its rapid onset of action and its dual use in both ocular and nasal preparations. It is particularly effective in reducing redness and itching of the eyes, as well as nasal congestion, making it a versatile compound in medical applications .

属性

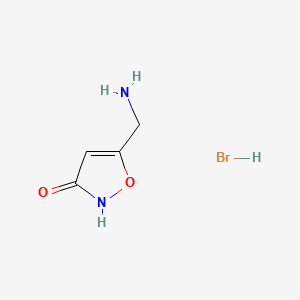

IUPAC Name |

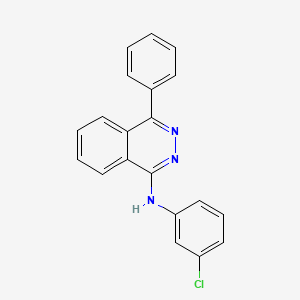

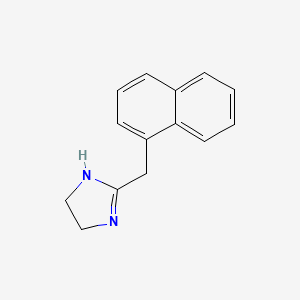

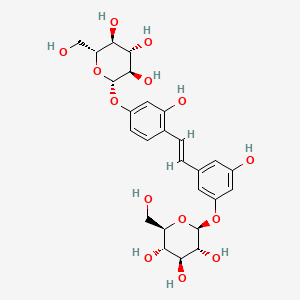

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h1-7H,8-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIIGCLFLJGOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

550-99-2 (mono-hydrochloride) | |

| Record name | Naphazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048449 | |

| Record name | Naphazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naphazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Naphazoline is a vasoconstrictor that functions by stimulating alpha adrenergic receptors in arterioles leading to decreased congestion at the site of administration. Naphazoline causes the release of norepinephrine in sympathetic nerves. Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction. Naphazoline is also a mild beta adrenergic receptor agonist, which can cause rebound vasodilation after the alpha adrenergic stimulation has ended. Naphazoline's release of norepinephrine also triggers a negative feedback loop which decreases production of norepinephrine, which can lead to rhinitis medicamentosa after long term use when naphazoline is stopped. | |

| Record name | Naphazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

835-31-4 | |

| Record name | Naphazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naphazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H231GF11BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Naphazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of naphazoline?

A1: Naphazoline functions as an α2-adrenergic receptor agonist and also interacts with imidazoline (I1) receptors. [, , , , , , ]

Q2: How does naphazoline's activation of α2-adrenergic receptors lead to its decongestant effects?

A2: Naphazoline's stimulation of α2-adrenergic receptors, particularly in the vasculature of the nasal mucosa, leads to vasoconstriction. This constriction reduces blood flow, thereby decreasing congestion and swelling. [, , ]

Q3: What role do imidazoline (I1) receptors play in naphazoline's effects?

A3: While naphazoline's interaction with I1 receptors is recognized, the exact contribution of these receptors to its overall pharmacological profile is not fully elucidated. Research suggests that I1 receptor activation might contribute to its ocular hypotensive effects and influence aqueous humor dynamics. [, ]

Q4: Does naphazoline cross the blood-brain barrier?

A4: While naphazoline can induce central effects, research suggests that its ability to cross the blood-brain barrier is limited. This is supported by the observation that centrally mediated ocular hypotensive effects were not accompanied by sedation, indicating minimal stimulation of central α2-adrenergic receptors. []

Q5: What is the impact of naphazoline on aqueous humor dynamics?

A5: Topical naphazoline has been shown to reduce intraocular pressure (IOP) and significantly suppress aqueous humor flow rate in rabbits. This effect is attributed to the activation of both α2- and I1 receptors, which are linked to pertussis toxin (PTX)-sensitive G proteins. []

Q6: How does naphazoline affect norepinephrine levels in the eye?

A6: Studies have demonstrated that topical naphazoline can attenuate norepinephrine levels in the aqueous humor and inhibit its release from the iris-ciliary body (ICB). This effect is suggested to be mediated through I1 receptor activation. []

Q7: Does naphazoline influence cyclic nucleotide levels in the eye?

A7: Research indicates that naphazoline can modulate cyclic nucleotide levels in the ICB. It has been shown to inhibit isoproterenol-stimulated cyclic adenosine monophosphate (cAMP) accumulation while increasing cyclic guanosine monophosphate (cGMP) levels. []

Q8: What is the significance of naphazoline's effect on atrial natriuretic peptide (ANP)?

A8: Naphazoline administration elevates ANP levels in the aqueous humor. This effect, mediated by I1 receptors, is suggested to contribute to the elevation of cGMP levels and the inhibition of cAMP accumulation in the ICB. []

Q9: What is the molecular formula and weight of naphazoline hydrochloride?

A9: The molecular formula of naphazoline hydrochloride is C14H15N2+·Cl−, and its molecular weight is 246.73 g/mol. []

Q10: Are there any notable structural features of naphazoline?

A10: Unlike many sympathomimetic amines that possess an extended conformation, naphazoline exhibits a folded conformation. This structural distinction might contribute to its unique pharmacological profile. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile](/img/structure/B1676861.png)

![7,8-Dimethyl-4,5-dioxo-5,6-dihydro-4h-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B1676879.png)